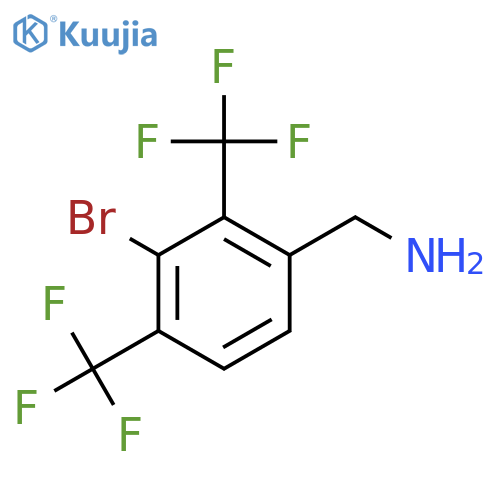Cas no 1804873-62-8 (2,4-Bis(trifluoromethyl)-3-bromobenzylamine)

1804873-62-8 structure
商品名:2,4-Bis(trifluoromethyl)-3-bromobenzylamine
CAS番号:1804873-62-8
MF:C9H6BrF6N
メガワット:322.045062541962
CID:4972490
2,4-Bis(trifluoromethyl)-3-bromobenzylamine 化学的及び物理的性質
名前と識別子
-
- 2,4-Bis(trifluoromethyl)-3-bromobenzylamine
-
- インチ: 1S/C9H6BrF6N/c10-7-5(8(11,12)13)2-1-4(3-17)6(7)9(14,15)16/h1-2H,3,17H2
- InChIKey: TVATZFFSNBGRLK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(F)(F)F)C=CC(CN)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26
2,4-Bis(trifluoromethyl)-3-bromobenzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023034-1g |
2,4-Bis(trifluoromethyl)-3-bromobenzylamine |
1804873-62-8 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
2,4-Bis(trifluoromethyl)-3-bromobenzylamine 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1804873-62-8 (2,4-Bis(trifluoromethyl)-3-bromobenzylamine) 関連製品
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 4770-00-7(3-cyano-4-nitroindole)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
